molecular formula C18H20N4O2 B2570154 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea CAS No. 894008-59-4

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea

Cat. No.: B2570154
CAS No.: 894008-59-4
M. Wt: 324.384
InChI Key: IHGXPSRSSVSBOK-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethylphenyl group, and a pyridinyl urea moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridinyl Urea Moiety: The final step involves the reaction of the intermediate compound with pyridin-4-yl isocyanate to form the desired urea derivative. This reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, resulting in the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl urea moiety, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.

    Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: This compound is structurally similar but has a pyridin-3-yl group instead of a pyridin-4-yl group. The change in position can affect its chemical and biological properties.

    1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea: Another similar compound with a pyridin-2-yl group. The different position of the pyridinyl group can lead to variations in reactivity and interactions with molecular targets.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the pyridin-4-yl group, in particular, can influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-3-4-16(9-13(12)2)22-11-15(10-17(22)23)21-18(24)20-14-5-7-19-8-6-14/h3-9,15H,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGXPSRSSVSBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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